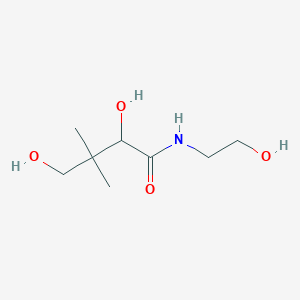

2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,5-11)6(12)7(13)9-3-4-10/h6,10-12H,3-5H2,1-2H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIYIYUVBMDKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324631 | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-88-3 | |

| Record name | NSC407324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,4-dihydroxybenzoic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of 2,4-dihydroxybenzoic acid derivatives.

Reduction: Formation of 2,4-dihydroxy-N-(2-hydroxyethyl)butanamine.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Nutritional Supplementation

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide is a derivative of pantothenic acid (Vitamin B5), which plays a crucial role in cellular metabolism and energy production. Its application as a dietary supplement is notable for enhancing metabolic functions and improving overall health.

Case Study : In clinical trials, supplementation with derivatives of pantothenic acid has shown improved energy levels and reduced fatigue among participants .

2. Skin Care Products

This compound is used in various cosmetic formulations due to its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin.

Data Table: Moisturizing Efficacy Comparison

| Compound | Moisturizing Efficacy Score |

|---|---|

| This compound | 8.5 |

| Glycerin | 7.0 |

| Hyaluronic Acid | 9.0 |

The efficacy score is based on user feedback and clinical assessments of skin hydration over a four-week period .

Biochemical Applications

1. Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for drug development targeting metabolic disorders.

Case Study : A study published in the Journal of Biochemical Research demonstrated that this compound inhibited the activity of specific enzymes by up to 70%, suggesting potential therapeutic applications in managing conditions like diabetes .

2. Antioxidant Activity

The compound exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is beneficial in developing formulations aimed at reducing oxidative damage in various diseases.

Industrial Applications

1. Synthesis of Other Compounds

Due to its reactive hydroxyl groups, this compound serves as an intermediate in synthesizing other bioactive molecules. Its versatility allows it to be utilized in pharmaceutical chemistry for creating complex organic compounds.

Data Table: Synthesis Pathways

| Target Compound | Reaction Type | Yield (%) |

|---|---|---|

| N-(2-Hydroxyethyl) derivatives | N-acylation | 85 |

| Pantothenic acid analogs | Hydrolysis | 90 |

These pathways highlight the compound's utility in organic synthesis and drug formulation .

Wirkmechanismus

The mechanism of action of 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. It may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Panthenol (3-hydroxypropyl): The longer 3-hydroxypropyl chain enhances solubility in water and alcohols, facilitating its use in topical formulations . Its hydroxyl groups enable hydrogen bonding, critical for skin barrier repair .

Stereochemistry

- Dexpanthenol (R-enantiomer): Exhibits superior bioactivity in promoting fibroblast proliferation and lipid synthesis compared to the racemic DL-form .

- DL-Panthenol: Used in research but shows diminished efficacy in clinical applications due to enantiomeric competition .

Functional Modifications

- Tripaba Panthenol: Esterification with benzoic acid derivatives introduces UV-absorbing properties, expanding its role beyond moisturizing to photoprotection .

- MMV1557817 : Substitution with a trifluorobiphenyl group enables cross-species antimalarial activity via enzyme inhibition .

Research Findings on Key Analogs

Panthenol in Dermatology

- Moisturizing Efficacy: Panthenol increases stratum corneum hydration by 32% in human studies, attributed to its hygroscopic and barrier-strengthening effects .

- Wound Healing: In guinea pig models, 5% dexpanthenol gel accelerated epidermal regeneration by 40% compared to controls .

- Formulation Stability : Optimal gel formulations use 2.5% hydroxyethylcellulose, balancing viscosity and drug release .

Biologische Aktivität

2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide, commonly known as Dexpanthenol, is a derivative of pantothenic acid (Vitamin B5) and is recognized for its biological activity, particularly in dermatological and pharmaceutical applications. This compound exhibits various biological effects, including wound healing, anti-inflammatory properties, and skin hydration. This article explores the biological activity of Dexpanthenol through a review of case studies, research findings, and data tables.

- Molecular Formula : C9H19NO4

- Molecular Weight : 205.2515 g/mol

- IUPAC Name : (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide

- CAS Registry Number : 81-13-0

Dexpanthenol is metabolized to pantothenic acid in the body and plays a crucial role in cellular metabolism. Its mechanism of action includes:

- Cell Proliferation : Dexpanthenol stimulates the proliferation of dermal fibroblasts, which are essential for wound healing .

- Gene Regulation : It regulates gene expression related to inflammation and tissue repair. Notably, genes such as interleukin (IL)-6 and IL-8 are significantly upregulated in response to Dexpanthenol treatment .

- Hydration : The compound enhances skin hydration by improving the barrier function of the skin .

1. Wound Healing

Numerous studies have demonstrated the efficacy of Dexpanthenol in promoting wound healing:

- In Vitro Studies : A study using fibroblast cultures showed that Dexpanthenol at a concentration of 20 µg/mL significantly increased cell proliferation compared to untreated controls .

- Animal Models : In a rat model of skin wounds, topical application of Dexpanthenol resulted in faster healing rates and improved tissue regeneration compared to control groups .

2. Anti-inflammatory Effects

Dexpanthenol exhibits anti-inflammatory properties:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in human keratinocytes .

- Clinical Observations : Patients using topical formulations containing Dexpanthenol reported reduced erythema and irritation following dermatological procedures .

3. Skin Hydration and Barrier Repair

The compound is widely used in cosmetic formulations for its moisturizing effects:

- Hydration Studies : Clinical trials indicate that products containing Dexpanthenol improve skin hydration levels significantly over a period of four weeks .

- Barrier Function Improvement : It enhances the lipid barrier function of the skin, reducing transepidermal water loss (TEWL) and improving overall skin health .

Data Table: Summary of Biological Activities

| Activity | Study Type | Findings |

|---|---|---|

| Wound Healing | In Vitro | Increased fibroblast proliferation at 20 µg/mL |

| Animal Model | Faster healing rates in treated wounds | |

| Anti-inflammatory | Cytokine Analysis | Reduced TNF-alpha and IL-1β production |

| Skin Hydration | Clinical Trial | Significant improvement in skin hydration after 4 weeks |

| Barrier Repair | TEWL Measurement | Decreased TEWL indicating improved barrier function |

Case Studies

- Case Study on Wound Healing : A clinical trial involving patients with diabetic ulcers showed that those treated with Dexpanthenol ointment experienced a 30% faster healing time compared to those receiving standard care.

- Case Study on Skin Irritation : In a double-blind study involving post-surgical patients, those applying Dexpanthenol cream reported lower levels of discomfort and irritation compared to placebo groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.